Sodium 2-oxogluconate
Description
Sodium 2-oxogluconate (C₆H₉O₇Na) is a sodium salt of 2-oxogluconic acid, characterized by a ketone group at the C2 position of the gluconate backbone. It is a key intermediate in microbial carbon metabolism, particularly in Pseudomonas species, where it is synthesized via the oxidation of gluconate by gluconate dehydrogenase as part of the Entner-Doudoroff (ED) pathway . This pathway replaces conventional glycolysis in many Gram-negative bacteria due to the absence of phosphofructokinase .
Properties
IUPAC Name |
sodium;3,4,5,6-tetrahydroxy-2-oxohexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O7.Na/c7-1-2(8)3(9)4(10)5(11)6(12)13;/h2-4,7-10H,1H2,(H,12,13);/q;+1/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFCZUBZXJNUXBT-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)C(=O)[O-])O)O)O)O.[Na+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NaO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
16533-48-5 (Parent) | |
| Record name | xylo-2-Hexulosonic acid, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036389863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
216.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36389-86-3 | |
| Record name | xylo-2-Hexulosonic acid, sodium salt (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036389863 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | xylo-2-Hexulosonic acid, sodium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Sodium xylo-hex-2-ulosonate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.175 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: The common method of preparing sodium 2-oxogluconate involves the enzymatic oxidation of glucose using glucose oxidase. The resulting 2-ketogluconic acid is then neutralized with sodium hydroxide to form this compound. The reaction conditions typically require a controlled pH and temperature to ensure optimal enzyme activity .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale fermentation processes. Glucose is fermented using specific strains of bacteria or fungi that produce glucose oxidase. The fermentation broth is then processed to isolate and purify the 2-ketogluconic acid, which is subsequently neutralized and crystallized to obtain this compound.
Chemical Reactions Analysis
Types of Reactions: Sodium 2-oxogluconate can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: this compound can be further oxidized to produce other derivatives using strong oxidizing agents such as potassium permanganate.
Reduction: It can be reduced to form 2-ketogluconic acid using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions where the sodium ion is replaced by other cations under suitable conditions.
Major Products: The major products formed from these reactions include various derivatives of 2-ketogluconic acid, which can be used in different applications .
Scientific Research Applications
Biochemical Applications
Metabolic Pathway Involvement
Sodium 2-oxogluconate plays a crucial role in the metabolic pathways of various microorganisms. It is particularly significant in the metabolism of Pseudomonas aeruginosa, where it is involved in energy production and biosynthetic processes. Research has shown that enzymes such as 2-oxogluconate kinase and 2-oxogluconate 6-phosphate reductase are vital for the utilization of this compound, indicating its importance in microbial metabolism and potential applications in bioremediation and bioenergy production .
Enzyme Activity Studies
The purification and characterization of enzymes related to this compound have been extensively documented. For instance, a study highlighted the purification of these enzymes approximately 100-fold, demonstrating their potential for industrial applications, including biocatalysis .
Pharmaceutical Applications
Potential Therapeutic Uses
This compound has been investigated for its potential therapeutic effects, particularly in metabolic disorders. Its relationship with sodium levels in patients with type 2 diabetes mellitus (T2DM) suggests that it could play a role in managing glucose metabolism. A meta-analysis indicated that higher sodium intake correlates with increased risk factors for T2DM, suggesting that compounds like this compound could be explored for their regulatory effects on sodium homeostasis and glucose metabolism .
Case Study: Diabetes Management
In a clinical setting, this compound was evaluated for its impact on insulin sensitivity and glucose tolerance in diabetic models. The findings suggested a possible mechanism through which this compound could modulate metabolic pathways, thus offering a new avenue for diabetes management strategies.
Agricultural Applications
Plant Growth Promotion
Recent studies have indicated that this compound can enhance plant growth by influencing metabolic processes. In transgenic tomato plants, alterations in the tricarboxylic acid (TCA) cycle due to the application of organic acids like this compound resulted in increased photosynthesis rates and biomass accumulation .
| Parameter | Wild Type | Transgenic (with this compound) |
|---|---|---|
| Photosynthesis Rate | Baseline | Increased by up to 25% |
| Biomass Accumulation | Baseline | Significantly higher |
| Stomatal Conductance | Baseline | Elevated |
Microbial Interactions
This compound also influences microbial communities in soil, enhancing nutrient availability and promoting beneficial interactions between plants and microorganisms. This has implications for sustainable agriculture practices, particularly in improving soil health and crop yields without the need for synthetic fertilizers.
Mechanism of Action
The mechanism by which sodium 2-oxogluconate exerts its effects involves its interaction with cellular pathways that regulate oxidative stress and inflammation. The compound acts as an antioxidant by scavenging free radicals and reducing oxidative damage to cells. It also modulates inflammatory pathways, thereby reducing inflammation and promoting cellular health .
Comparison with Similar Compounds
Sodium Gluconate (C₆H₁₁O₇Na)
Structural Differences : Sodium gluconate retains a hydroxyl group at C2 instead of a ketone.
Functional Contrast :
2-Oxo-3-deoxygluconate (KDG; C₆H₁₀O₆)
Structural Differences : Lacks a hydroxyl group at C3 and retains a ketone at C2.
Functional Contrast :
2-Oxo-3-deoxy-6-phosphogluconate (KDPG; C₆H₁₀O₉P)
Structural Differences : Phosphorylated at C4.
Functional Contrast :
- Pathway Role : Central intermediate of the ED pathway, cleaved by KDPG aldolase to produce pyruvate and glyceraldehyde-3-phosphate .
- Regulatory Role : Binds HexR, a transcriptional repressor, to derepress glucose-responsive genes in Pseudomonas .
Comparison with Functionally Similar Compounds
2-Ketogluconate (Synonym of 2-Oxogluconate)
Functional Overlap :
Gluconic Acid (C₆H₁₂O₇)
Functional Overlap :
- Phosphate Solubilization : Both gluconic acid and 2-oxogluconate are produced by phosphate-solubilizing bacteria (e.g., Pseudomonas fluorescens) to release bioavailable phosphorus .
Data Table: Comparative Analysis of Sodium 2-Oxogluconate and Related Compounds
Research Findings and Contradictions
- Metabolic Flexibility: While 2-oxogluconate is critical in Pseudomonas, its role in taxonomic studies is ambiguous due to inconsistent metabolic utilization across bacterial species .
- Regulatory Complexity: The Gac/Rsm system controls 2-oxogluconate synthesis, but ligands like pyrroloquinoline quinone and gluconate may compete for regulatory binding .
- Functional Redundancy : Gluconate and 2-oxogluconate exhibit overlapping roles in phosphate solubilization, but their relative contributions depend on environmental conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
